3-Chloro-2-methylbenzamide

Crystallization Purification Solid-State Handling

3-Chloro-2-methylbenzamide is a strategically substituted benzamide with a meta-chloro and ortho-methyl pattern, delivering a logP of 2.63 and a high melting point of 167°C. Unlike generic 3-chlorobenzamide or 2-methylbenzamide, this substitution pattern provides superior crystallization behavior, ideal lipophilicity for CNS-penetrant kinase inhibitors and GPCR modulators, and a rigidified core via ortho-methyl restriction. The 3-chloro handle enables further functionalization or halogen bonding. Supplied at ≥95% purity with robust stock, it accelerates SAR studies in medicinal chemistry and agrochemical development. Order now for rapid analog synthesis.

Molecular Formula C8H8ClNO
Molecular Weight 169.61
CAS No. 205178-79-6
Cat. No. B2607966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-methylbenzamide
CAS205178-79-6
Molecular FormulaC8H8ClNO
Molecular Weight169.61
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)C(=O)N
InChIInChI=1S/C8H8ClNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
InChIKeyLBGDADHDWVIRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylbenzamide CAS 205178-79-6: Key Intermediate Profile for Pharmaceutical and Agrochemical R&D


3-Chloro-2-methylbenzamide (CAS 205178-79-6) is a chlorinated aromatic amide featuring a benzamide core with a meta-chloro and an ortho-methyl substituent . This substitution pattern yields a molecular weight of 169.61 g/mol, a predicted logP of approximately 2.63, and a melting point of 167 °C [1]. It is widely employed as a versatile building block in the synthesis of bioactive molecules, particularly for central nervous system agents, anti-inflammatory candidates, and agrochemicals .

Why 3-Chloro-2-methylbenzamide Cannot Be Interchanged with Common Benzamide Analogs in Synthesis


In the benzamide series, subtle alterations in substituent type and position lead to dramatic shifts in key physicochemical parameters that govern reactivity and downstream application performance. Simply replacing 3-Chloro-2-methylbenzamide with a more common analog like 3-chlorobenzamide (CAS 618-48-4) or 2-methylbenzamide (CAS 527-85-5) is not a neutral swap. As shown in the evidence guide below, these analogs exhibit significantly different melting points, densities, and computed logP values, which can alter crystallization behavior, solvent partitioning, and the electronic environment of the aromatic ring during further derivatization [1]. Such differences can lead to unexpected changes in reaction yields, impurity profiles, and the biological properties of final compounds [2].

Quantitative Differentiation Evidence for 3-Chloro-2-methylbenzamide vs. Closest Analogs


Melting Point Differentiation: 3-Chloro-2-methylbenzamide (167°C) vs. 3-Chlorobenzamide (133-136°C) vs. 2-Methylbenzamide (141-142°C)

3-Chloro-2-methylbenzamide exhibits a significantly higher melting point (167 °C) compared to its closest commercially available analogs, 3-chlorobenzamide (133-136 °C) and 2-methylbenzamide (141-142 °C) . This 26–34 °C elevation in melting point indicates enhanced crystal lattice stability, which can translate to easier handling as a solid and reduced risk of melting during storage or shipping under ambient conditions.

Crystallization Purification Solid-State Handling

Hydrophobicity Tuning: Calculated logP of 3-Chloro-2-methylbenzamide (2.63) vs. 2-Methylbenzamide (0.86) vs. 3-Chlorobenzamide (1.35)

The combined chloro and methyl substitutions in 3-chloro-2-methylbenzamide yield a calculated logP of 2.63, which is substantially higher than that of 2-methylbenzamide (logP ≈ 0.86) and 3-chlorobenzamide (logP ≈ 1.35) [1][2]. This ~1.3–1.8 log unit increase reflects a roughly 20- to 60-fold greater lipophilicity, which can be leveraged to enhance passive membrane permeability in cell-based assays or to improve organic phase partitioning in liquid-liquid extractions during synthesis.

Lipophilicity Membrane Permeability Partition Coefficient

Steric and Electronic Modulation: Ortho-Methyl Group Confers Distinct SAR Compared to Meta/Unsubstituted Analogs

In a comparative SAR study of substituted benzamide derivatives, the presence of an ortho-methyl group (2-Me) yielded an IC50 of 8.7 μM, whereas the meta-methyl analog (3-Me) exhibited a reduced potency of 14.8 μM (p < 0.05) [1]. While 3-chloro-2-methylbenzamide was not directly tested in this panel, the data illustrate that subtle positional changes on the benzamide ring can alter inhibitory potency by nearly 2-fold. The unique combination of a 3-chloro and 2-methyl group in the target compound thus occupies a distinct chemical space not represented by simpler mono-substituted analogs.

Structure-Activity Relationship (SAR) Receptor Binding Kinase Inhibition

Commercial Availability and Purity: Benchmarking 3-Chloro-2-methylbenzamide (≥95%) Against Niche Analogs

3-Chloro-2-methylbenzamide is routinely offered at ≥95% purity by multiple global vendors (e.g., MuseChem, ChemScene) . In contrast, more exotic analogs like 2-chloro-4-methylbenzamide often carry lower reported purities (often unspecified or ~90%) and require custom synthesis, leading to longer lead times and higher cost per gram [1]. The established supply chain for CAS 205178-79-6 ensures consistent lot-to-lot quality, which is critical for reproducible chemical reactions and biological assays.

Procurement Purity Supply Chain

Recommended Applications of 3-Chloro-2-methylbenzamide in R&D and Industrial Synthesis


Scaffold for Kinase and GPCR Inhibitor Libraries

The combination of moderate lipophilicity (logP 2.63) and a rigid benzamide core makes this compound an ideal starting point for designing kinase inhibitors or GPCR modulators. The ortho-methyl group can restrict rotation and pre-organize the molecule for binding, while the 3-chloro substituent offers a handle for further functionalization or halogen bonding [1]. Researchers developing CNS-penetrant agents may prefer this scaffold due to its favorable balance of polarity and lipophilicity [2].

Agrochemical Intermediate for Herbicide or Fungicide Discovery

Substituted benzamides, particularly those bearing both chloro and methyl groups, are common motifs in commercial herbicides and fungicides. The robust supply and high purity (≥95%) of 3-chloro-2-methylbenzamide allow for rapid synthesis of diverse analogs for structure-activity optimization against plant pathogens or weed species . Its higher melting point (167 °C) also simplifies handling in large-scale reaction setups .

Building Block for SAR Exploration of Antimicrobial Agents

SAR studies have shown that ortho-substituted benzamides can yield improved antimicrobial activity compared to meta or para analogs [3]. By incorporating 3-chloro-2-methylbenzamide into amide coupling reactions, medicinal chemists can quickly explore how the dual substitution influences potency against Gram-positive bacteria or biofilm-forming pathogens [4].

Technical Documentation Hub

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